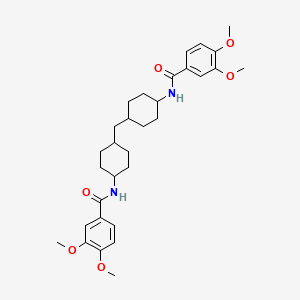
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one, also known as AITC, is a thiazole compound that has been used extensively in scientific research due to its unique properties. AITC is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of various signaling pathways. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues.
Biochemical and Physiological Effects
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has also been found to induce the expression of heat shock proteins, which can protect cells from various stressors. In addition, 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in high purity. It is also soluble in a wide range of organic solvents, making it easy to work with in the lab. However, 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has some limitations as well. It has a strong odor that can be irritating to researchers, and it can also be toxic at high concentrations. Researchers must take appropriate safety precautions when working with 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one to avoid exposure to this compound.
Orientations Futures
There are several future directions for research involving 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one-based drugs for the treatment of cancer and other diseases. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been found to have potent anticancer properties, and researchers are investigating ways to use this compound to develop new cancer treatments. Another area of interest is the investigation of the mechanism of action of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. Researchers are working to understand how this compound works at the molecular level, which could lead to the development of new drugs and therapies. Finally, researchers are exploring the use of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 4-isopropylbenzaldehyde and allyl mercaptan in the presence of a base catalyst such as potassium carbonate. The resulting product is then treated with thioamide to yield 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one. This synthesis method has been optimized to yield high purity 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one with a high yield.
Applications De Recherche Scientifique
2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been used in various scientific research applications due to its unique properties. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. 2-(allylthio)-4-(4-isopropylbenzylidene)-1,3-thiazol-5(4H)-one has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of different compounds on cells and tissues.
Propriétés
IUPAC Name |
(4Z)-4-[(4-propan-2-ylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-4-9-19-16-17-14(15(18)20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,10-11H,1,9H2,2-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNFLWDDSBMKBD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(propan-2-yl)benzylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)

![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)

![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)